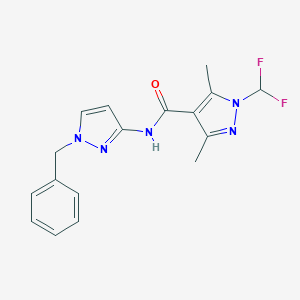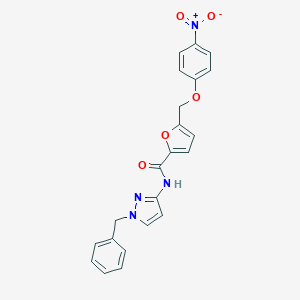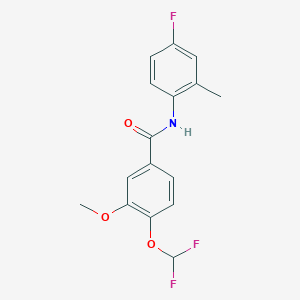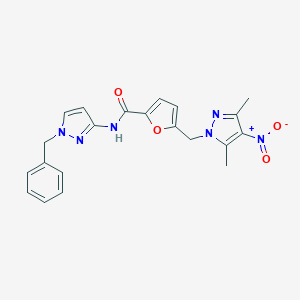![molecular formula C16H16ClN5O3 B279866 N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, this compound can modulate the activity of certain neurotransmitters, which can affect mood, behavior, and other physiological functions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its unique properties and mechanism of action, which can provide valuable insights into various biological processes. However, the limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and handling, as well as the potential for toxicity and other adverse effects.
Orientations Futures
There are several future directions for the research and development of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound in different biological systems.
2. Development of novel derivatives and analogs of this compound with improved properties and efficacy.
3. Investigation of the potential therapeutic applications of this compound in various diseases and conditions.
4. Development of new methods for the synthesis and handling of this compound, to improve its accessibility and safety for lab experiments.
Méthodes De Synthèse
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 5-chloroindole-2-carboxylic acid with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in the presence of a catalyst and other reagents.
Applications De Recherche Scientifique
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Propriétés
Formule moléculaire |
C16H16ClN5O3 |
|---|---|
Poids moléculaire |
361.78 g/mol |
Nom IUPAC |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-16(22(24)25)10(2)21(20-9)8-15(23)18-7-13-6-11-5-12(17)3-4-14(11)19-13/h3-6,19H,7-8H2,1-2H3,(H,18,23) |
Clé InChI |
RXIWAMMDFJTJEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)



![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)